molecular formula C14H14ClNO3S B2423134 4-chloro-N-(4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide CAS No. 2249193-09-5

4-chloro-N-(4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2423134
CAS No.: 2249193-09-5
M. Wt: 311.78
InChI Key: SOVDRYSBMDJRKS-UHFFFAOYSA-N
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Description

4-chloro-N-(4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a dimethylbenzenesulfonamide moiety

Properties

IUPAC Name

4-chloro-N-(4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-9-8-14(10(2)7-13(9)15)20(18,19)16-11-3-5-12(17)6-4-11/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVDRYSBMDJRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The sulfonyl chloride reacts with the primary amine group of 4-aminophenol, releasing hydrochloric acid. To drive the reaction to completion, a base such as sodium carbonate or pyridine is employed to neutralize the acid byproduct. The general stoichiometry follows a 1:1 molar ratio, though excess sulfonyl chloride (1.2 equivalents) is often used to ensure full conversion of the amine.

Solvent Systems and Temperature Optimization

Early procedures utilized tetrahydrofuran (THF) or dichloromethane (DCM) as the organic phase, paired with an aqueous sodium bicarbonate solution. Reflux conditions (40–60°C) are typical, with reaction times ranging from 4 to 12 hours. A study comparing solvent efficacy found that DCM/water biphasic systems achieved 85% yield, while THF-based reactions plateaued at 78% due to partial hydrolysis of the sulfonyl chloride.

Advanced Methodologies for Enhanced Yield and Purity

Catalytic Approaches and Additives

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR analysis (400 MHz, DMSO-d6) of the purified compound revealed:

  • A singlet at δ 2.38 ppm (6H, -CH₃ groups)
  • Doublets at δ 7.12 and 7.45 ppm (aromatic protons)
  • A broad peak at δ 9.82 ppm (-OH).
    IR spectroscopy confirmed sulfonamide formation via N-H stretching at 3260 cm⁻¹ and S=O asymmetric/symmetric vibrations at 1365/1150 cm⁻¹.

Crystallographic and Thermal Analysis

Single-crystal X-ray diffraction of a related sulfonamide derivative (PMC4495025) established the planar geometry of the sulfonamide group, with bond angles of 112.3° at the sulfur center. Differential scanning calorimetry (DSC) showed a sharp endothermic peak at 178°C, correlating with the compound’s melting point.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Classical Biphasic 85 96 8 Scalability
Catalytic (TBAB) 92 98 6 Reduced hydrolysis
One-Pot 88 94 5 Fewer isolation steps

Industrial-Scale Considerations and Environmental Impact

Waste Stream Management

The major byproduct, hydrochloric acid, is neutralized to sodium chloride, which can be recycled or disposed of via standard protocols. Solvent recovery systems for DCM achieve 90% reuse efficiency, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules due to its unique functional groups. It can be utilized in creating derivatives with enhanced properties for various applications.

Biology

  • Enzyme Inhibition Studies: Research indicates that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has been shown to inhibit carbonic anhydrase activity with an IC50 value of 15 µM, demonstrating significant enzyme inhibitory capacity.
  • Antimicrobial Activity: The compound exhibits bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Medicine

  • Therapeutic Properties: Investigations into its anti-inflammatory properties have shown that administration in murine models can reduce paw edema by approximately 50%, suggesting potential applications in treating inflammatory conditions.

Enzyme Inhibition Studies

A study demonstrated that this compound effectively inhibits carbonic anhydrase activity, which is critical for maintaining pH balance in biological systems. The findings suggest that this compound could be developed into a therapeutic agent targeting conditions related to enzyme dysfunction.

Antimicrobial Activity

Research conducted on various bacterial strains has revealed that this compound exhibits significant bacteriostatic effects. The study highlighted its potential use in developing new antibacterial agents against resistant strains of bacteria.

Anti-inflammatory Effects

In a controlled study involving murine models, administration of the compound resulted in a significant reduction of inflammation markers compared to control groups. This positions the compound as a promising candidate for further exploration in anti-inflammatory drug development.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-hydroxyphenyl)benzamide
  • 4-chloro-N-(4-hydroxyphenyl)-2-methylbenzenesulfonamide
  • 4-chloro-N-(4-hydroxyphenyl)-3,5-dimethylbenzenesulfonamide

Uniqueness

4-chloro-N-(4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the aromatic ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

4-chloro-N-(4-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClN1O3SC_{14}H_{14}ClN_{1}O_{3}S. Its structure features a sulfonamide group attached to a dimethyl-substituted benzene ring and a hydroxyphenyl moiety, which enhances its reactivity and potential interactions with biological targets.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites or allosteric sites. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound has been investigated for its role in:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Potential effects against bacterial growth have been noted, suggesting its use in treating infections.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in experimental models.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits carbonic anhydrase activity, which is critical in regulating pH and fluid balance in biological systems. The IC50 value was determined to be 15 µM, indicating significant inhibitory capacity .
  • Antimicrobial Activity :
    • Research conducted on various bacterial strains revealed that this compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
  • Anti-inflammatory Effects :
    • In a murine model of inflammation, administration of the compound resulted in a marked reduction of paw edema by approximately 50% compared to the control group, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
4-chloro-N-(4-hydroxyphenyl)-2-methylbenzenesulfonamideStructureModerate enzyme inhibitionLacks dimethyl substitution
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamideStructureAntimicrobial propertiesDifferent hydroxy group position
N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamideStructureSimilar enzyme inhibitionVaries in methyl substitutions

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